molecular formula C12H15FO2 B3290676 tert-Butyl 3-fluoro-4-methylbenzoate CAS No. 866625-11-8

tert-Butyl 3-fluoro-4-methylbenzoate

Cat. No. B3290676
M. Wt: 210.24 g/mol
InChI Key: OJDNXMUILZNVEA-UHFFFAOYSA-N
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Description

“tert-Butyl 3-fluoro-4-methylbenzoate” is a chemical compound with the molecular formula C12H15FO2 . It has a molecular weight of 210.25 and is typically stored at temperatures between 2-8°C . This compound is in liquid form .


Molecular Structure Analysis

The InChI code for “tert-Butyl 3-fluoro-4-methylbenzoate” is 1S/C12H15FO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 . The InChI key is OJDNXMUILZNVEA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“tert-Butyl 3-fluoro-4-methylbenzoate” has a molecular weight of 210.25 . It is typically stored at temperatures between 2-8°C . This compound is in liquid form .

Scientific Research Applications

1. Room-Temperature Reactions

Tert-butyl perbenzoate, a derivative of tert-butyl 3-fluoro-4-methylbenzoate, is used as an alternative to benzoquinone in room-temperature Fujiwara-Moritani reactions. These reactions involve the coupling of acetanilides and butyl acrylate under homogeneous conditions and are enhanced by using Cu(OAc)2 as a cocatalyst. This alternative method is significant for activating methyl methacrylate toward coupling under mild conditions (Xinzhu Liu & K. K. Hii, 2011).

2. Metabolism Studies

While not directly about tert-butyl 3-fluoro-4-methylbenzoate, research on its relative compound, 3,5-di-tert.-butyl-4-hydroxytoluene, has been conducted to understand its metabolic process in rats and humans. These studies provide insights into how similar compounds might be metabolized in different species, with implications for toxicity and efficacy in pharmaceutical and chemical applications (J. W. Daniel, J. Gage, & D. Jones, 1968).

3. Synthesis and Characterization

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound derived from tert-butyl 3-fluoro-4-methylbenzoate, has been synthesized and characterized. This process involves a condensation reaction and is important for understanding the compound's antibacterial and anthelmintic activities. Such research is crucial for developing new pharmaceuticals and understanding the bioactive properties of such compounds (C. Sanjeevarayappa et al., 2015).

4. Organoboron Compounds and Bioimaging

Research into organoboron compounds derived from tert-butyl 3-fluoro-4-methylbenzoate has led to the development of fluorescent molecular rotors for potential bioimaging applications. These compounds are characterized by their low cytotoxicity and ability to stain cells, making them valuable in biological research and medical diagnostics (Marisol Ibarra-Rodrı Guez et al., 2017).

Safety And Hazards

“tert-Butyl 3-fluoro-4-methylbenzoate” is associated with certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

tert-butyl 3-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDNXMUILZNVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263122
Record name 1,1-Dimethylethyl 3-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-fluoro-4-methylbenzoate

CAS RN

866625-11-8
Record name 1,1-Dimethylethyl 3-fluoro-4-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866625-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HK Garcha, N Nawar, H Sorger, F Erdogan… - Pharmaceuticals, 2022 - mdpi.com
… Tert-butyl ester protection of 3-fluoro-4-methylbenzoic acid (1) led to the generation of tert-butyl 3-fluoro-4-methylbenzoate (2, 70%), which was then brominated at the benzylic position (…
Number of citations: 10 www.mdpi.com

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